REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][C:11]=1[N+:19]([O-:21])=[O:20].C(N(CC)C(C)C)(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14](=[O:15])[C:13]2[CH:17]=[CH:18][C:10]([Cl:9])=[C:11]([N+:19]([O-:21])=[O:20])[CH:12]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation in vacuo
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL) and brine
|
Type
|
CUSTOM
|
Details
|
Dried the
|
Type
|
EXTRACTION
|
Details
|
organic extract over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.45 mmol | |
AMOUNT: MASS | 5.132 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |